![molecular formula C8H7BrN2O B2660571 3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1375474-44-4](/img/structure/B2660571.png)
3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one” is a chemical compound . It’s also known as "4-bromo-6-methyl-1H-pyrrolo [2,3-c]pyridin-7 (6H)-one" .
Synthesis Analysis
The synthesis of “this compound” could involve multiple pathways. One common method is through the reaction of phenylacetylacetone and 3-amino-5-bromopyridine under acidic conditions .Mechanism of Action
The mechanism of action of 3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is primarily based on its ability to inhibit various enzymes. The inhibition of glycogen synthase kinase 3β and cyclin-dependent kinase 5 leads to the suppression of tumor growth and the prevention of neurodegeneration, respectively. The inhibition of acetylcholinesterase leads to the accumulation of acetylcholine in the synaptic cleft, which improves cognitive function in Alzheimer's disease patients.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit various enzymes. The inhibition of glycogen synthase kinase 3β and cyclin-dependent kinase 5 leads to the suppression of tumor growth and the prevention of neurodegeneration, respectively. The inhibition of acetylcholinesterase leads to the accumulation of acetylcholine in the synaptic cleft, which improves cognitive function in Alzheimer's disease patients.
Advantages and Limitations for Lab Experiments
The advantages of using 3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one in lab experiments are primarily related to its potency and specificity. This compound is a potent inhibitor of various enzymes and has shown promising results in the treatment of several diseases. However, the limitations of using this compound in lab experiments are related to its complex synthesis method and potential toxicity.
Future Directions
The future directions for the research on 3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one are primarily related to its potential therapeutic applications. This compound has shown promising results in the treatment of cancer, Alzheimer's disease, and various other diseases. Further research is needed to explore the full potential of this compound in the treatment of these diseases. Additionally, the development of new synthesis methods and the optimization of existing methods can lead to the production of this compound on a larger scale and at a lower cost.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has shown promising results in the treatment of several diseases and has the potential to be used as a therapeutic agent. Further research is needed to explore the full potential of this compound in the treatment of these diseases, and the development of new synthesis methods can lead to the production of this compound on a larger scale and at a lower cost.
Synthesis Methods
The synthesis of 3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a complex process that involves several steps. The most common method for synthesizing this compound is the reaction of 3-bromo-1-methylpyrrole-2-carboxylic acid with ethyl acetoacetate in the presence of a base. This reaction leads to the formation of the intermediate compound, which is then cyclized to form this compound.
Scientific Research Applications
3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of cancer, Alzheimer's disease, and various other diseases. It acts as a potent inhibitor of several enzymes, including glycogen synthase kinase 3β, cyclin-dependent kinase 5, and acetylcholinesterase. These enzymes are involved in various cellular processes, and their inhibition can lead to the suppression of disease progression.
properties
IUPAC Name |
3-bromo-1-methyl-6H-pyrrolo[2,3-c]pyridin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-4-6(9)5-2-3-10-8(12)7(5)11/h2-4H,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXXFZNSNISYTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1375474-44-4 |
Source


|
| Record name | 3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-phenylethyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2660489.png)
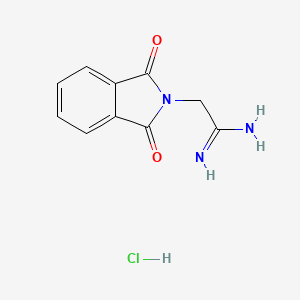
![[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanamine dihydrochloride](/img/structure/B2660492.png)
![2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2660493.png)
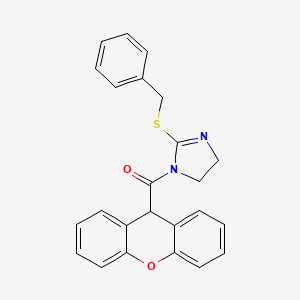

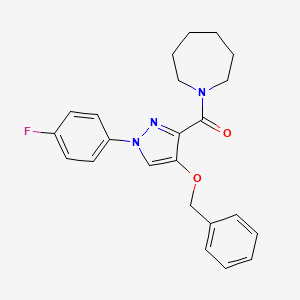
![Ethyl 4-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2660499.png)
![S-[2-[(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2660500.png)
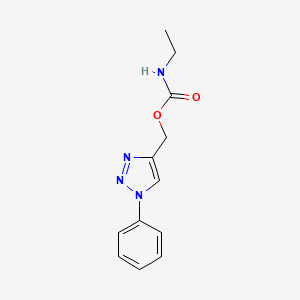
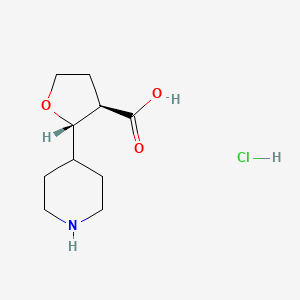
![3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2660506.png)
![N-(7-oxaspiro[3.5]nonan-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2660508.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2660509.png)